molecular formula C9H11FO2 B13847203 1-(4-Fluorophenoxy)propan-2-ol

1-(4-Fluorophenoxy)propan-2-ol

Cat. No.: B13847203
M. Wt: 170.18 g/mol
InChI Key: RIFIEDWKCIVRQN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H11FO2 It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

1-(4-Fluorophenoxy)propan-2-ol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H11FO and a molecular weight of approximately 154.18 g/mol. The compound features a hydroxyl (-OH) group, enhancing its solubility in polar solvents and its reactivity in various chemical environments. The presence of the fluorine atom in the para position of the phenoxy group contributes to its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites in biological systems .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and pain .
  • Receptor Binding : Its structural characteristics may facilitate binding to certain receptors, influencing signaling pathways involved in cellular responses .

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
  • Analgesic Properties : Preliminary data indicate that it may also have analgesic effects, providing pain relief without the side effects commonly associated with traditional analgesics .

Comparative Analysis with Analog Compounds

The uniqueness of this compound lies in its specific fluorine substitution. A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameStructural DifferenceUnique Features
1-Amino-3-(4-chlorophenoxy)propan-2-olChlorine instead of fluorineDifferent electronic properties due to chlorine
1-Amino-3-(4-bromophenoxy)propan-2-olBromine instead of fluorineEnhanced reactivity compared to fluorine
1-Amino-3-(4-methylphenoxy)propan-2-olMethyl group instead of fluorinePotentially different hydrophobicity
2-(3,4-Difluorophenyl)propan-2-olTwo fluorines on phenylIncreased lipophilicity due to multiple fluorines

This table illustrates how variations in substituents affect the compound's reactivity and biological activity .

Study on Enzyme Inhibition

A study examined the enzyme inhibition properties of this compound. The results demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response pathway. This inhibition suggests potential use as an anti-inflammatory agent .

Research on Receptor Binding

Another study focused on receptor binding assays, revealing that this compound binds effectively to certain G-protein coupled receptors (GPCRs). This binding could modulate various physiological processes, including pain perception and immune response .

Properties

IUPAC Name

1-(4-fluorophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFIEDWKCIVRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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